

Structure-Activity Relationship of Indolin-5-amine Substitutions: A Comparative Guide

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Compound of Interest

Compound Name: *Indolin-5-amine*

Cat. No.: *B094476*

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The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Substitutions on the indoline ring system, particularly at the 5-amine position, have been extensively explored to modulate the potency and selectivity of these compounds against various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different **Indolin-5-amine** substitutions, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various **Indolin-5-amine** derivatives against key protein targets. The data highlights how different substitutions on the indoline core and its appended functionalities influence biological potency, typically measured as the half-maximal inhibitory concentration (IC50).

Indolin-5-yl-cyclopropanamine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and a promising target in oncology. The following data, extracted from a study on Indolin-5-yl-cyclopropanamine derivatives, illustrates the impact of substitutions on LSD1 inhibitory activity.

[\[1\]](#)[\[2\]](#)

Compound	R1	R2	R3	LSD1 IC50 (nM)
7a	H	H	H	158.3
7b	F	H	H	89.2
7c	Cl	H	H	65.4
7d	Me	H	H	112.8
7e	H	F	H	24.43
7f	H	Cl	H	35.7
7g	H	H	F	78.1
7h	H	H	Cl	92.5

Table 1: SAR of Indolin-5-yl-cyclopropanamine derivatives against LSD1. The data demonstrates that substitutions on the phenyl ring attached to the cyclopropanamine moiety significantly impact potency, with a fluorine at the R2 position (compound 7e) resulting in the most potent inhibition.[\[1\]](#)[\[2\]](#)

5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as RIPK1 Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation. The following table showcases the SAR of a series of derivatives based on the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

Compound	R	RIPK1 IC50 (nM)
1	H	>10000
2a	2-fluorophenyl	150
2b	3-fluorophenyl	89
2c	4-fluorophenyl	120
2d	3-(trifluoromethoxy)phenyl	11

Table 2: SAR of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against RIPK1. The data indicates that the nature and position of the substituent on the phenylacetyl group at the 1-position of the indoline ring are critical for RIPK1 inhibition, with the 3-(trifluoromethoxy)phenyl substitution (compound 2d) showing the highest potency.

Indoline-Based Dual Inhibitors of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Dual inhibition of 5-LOX and sEH presents a promising strategy for treating inflammatory diseases. The table below summarizes the activity of indoline-based compounds against both enzymes.[\[3\]](#)[\[4\]](#)

Compound	R1	R2	5-LOX IC50 (μM)	sEH IC50 (μM)
43	H	4-fluorobenzyl	0.45	1.39
53	H	cyclohexylmethyl	0.28	>10
54	H	3-cyanobenzyl	0.18	>10
73	4-fluorobenzoyl	H	0.41	0.43

Table 3: SAR of indoline-based dual 5-LOX/sEH inhibitors. This table highlights the development of dual inhibitors, where modifications at the N1 and C5 positions of the indoline ring influence the inhibitory profile against both 5-LOX and sEH. Compound 73 emerges as a potent and balanced dual inhibitor.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Assay for RIPK1 Inhibition

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against RIPK1 kinase.

Materials:

- Recombinant human RIPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Test compounds (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white opaque plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
- Add 10 µL of a 2x RIPK1 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP solution (MBP and ATP) to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

- Add 50 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

LSD1 Demethylase Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

Materials:

- Recombinant human LSD1 enzyme
- Di-methylated histone H3K4 peptide substrate
- Test compounds (dissolved in DMSO)
- Assay buffer
- Primary antibody specific for mono-methylated H3K4
- Fluorescently labeled secondary antibody
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Coat the wells of a 96-well plate with the di-methylated H3K4 substrate and block non-specific binding sites.
- Prepare serial dilutions of the test compounds in assay buffer.

- Add the LSD1 enzyme and the diluted compounds to the wells. Include a no-enzyme control and a vehicle control.
- Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the demethylation reaction.
- Wash the wells to remove the enzyme and unbound compounds.
- Add the primary antibody against mono-methylated H3K4 and incubate to allow for binding to the demethylated substrate.
- Wash the wells and add the fluorescently labeled secondary antibody.
- After a final wash, measure the fluorescence intensity in each well using a fluorescence plate reader.
- Calculate the percentage of LSD1 inhibition for each compound concentration and determine the IC50 value.

5-LOX and sEH Enzyme Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of compounds against 5-LOX and sEH.[\[5\]](#)

5-LOX Inhibition Assay (Cell-Free):

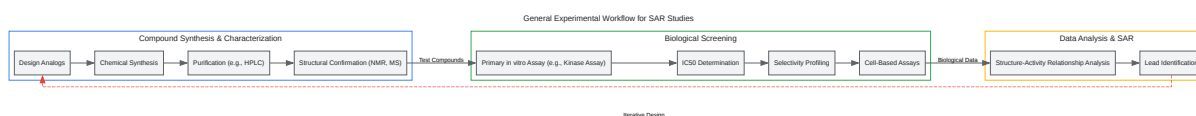
- Recombinant human 5-LOX is pre-incubated with various concentrations of the test compound in a suitable buffer.[\[5\]](#)
- The enzymatic reaction is initiated by the addition of arachidonic acid.[\[5\]](#)
- The reaction is stopped, and the amount of leukotrienes produced is quantified by HPLC or ELISA.[\[5\]](#)
- IC50 values are calculated from the dose-response curve.[\[5\]](#)

sEH Inhibition Assay (Fluorometric):

- Recombinant human sEH is incubated with different concentrations of the test compound.
- A fluorescent substrate is added to initiate the reaction.
- The change in fluorescence over time is monitored using a plate reader.
- IC50 values are determined by analyzing the initial reaction rates at different inhibitor concentrations.[5]

Signaling Pathways and Experimental Workflow

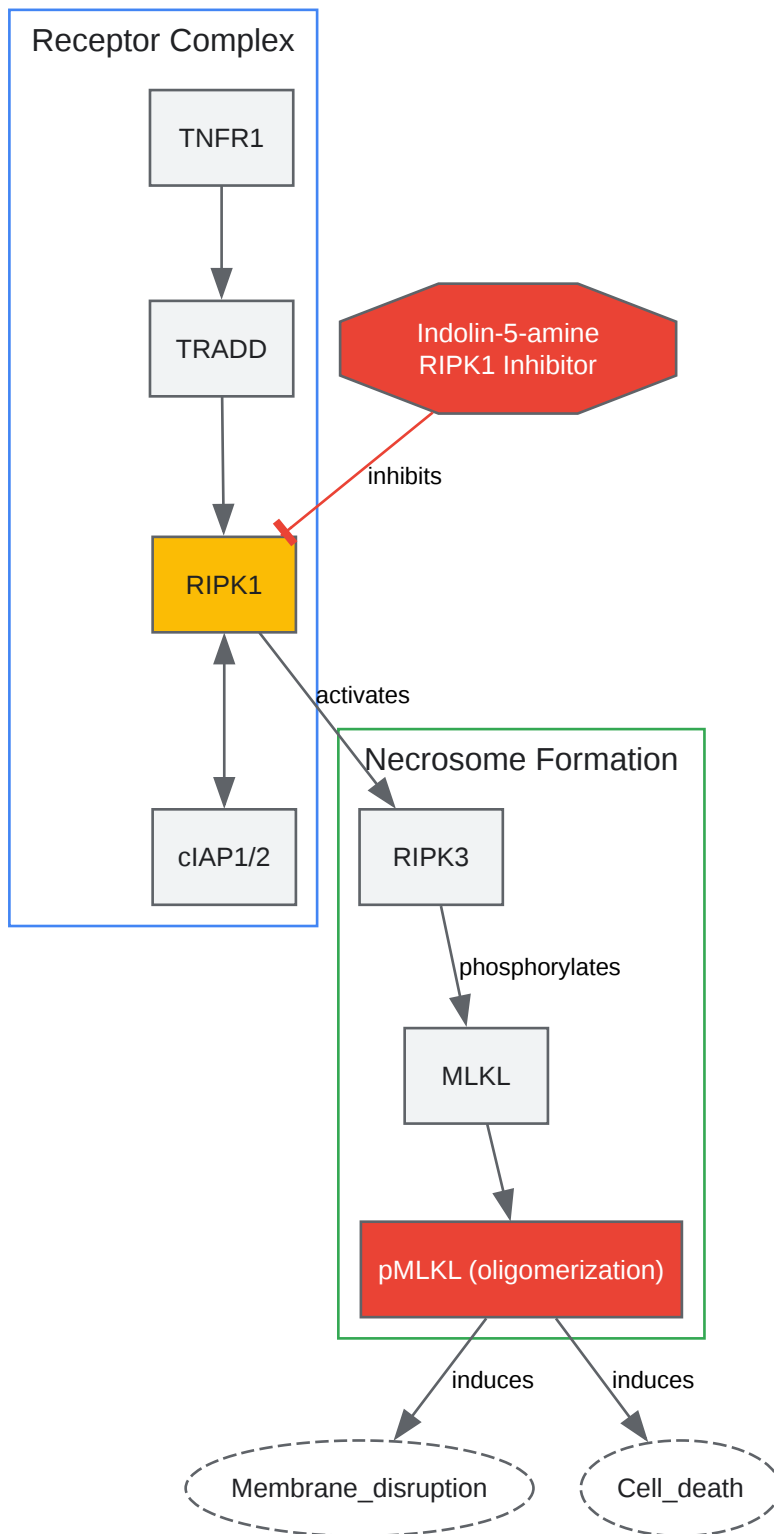
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.



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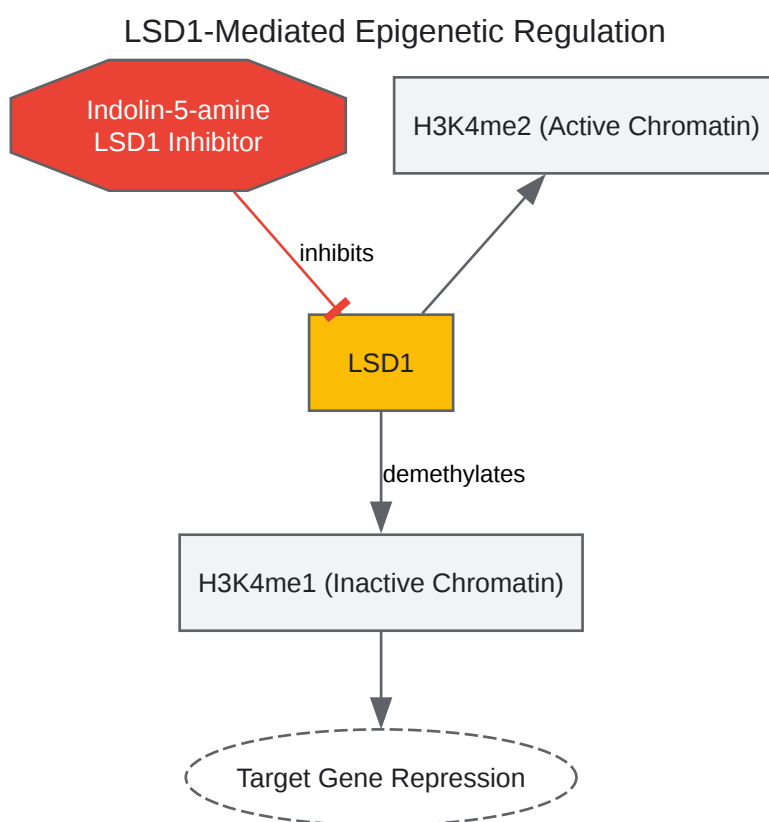
General workflow for SAR studies.

RIPK1-Mediated Necroptosis Pathway



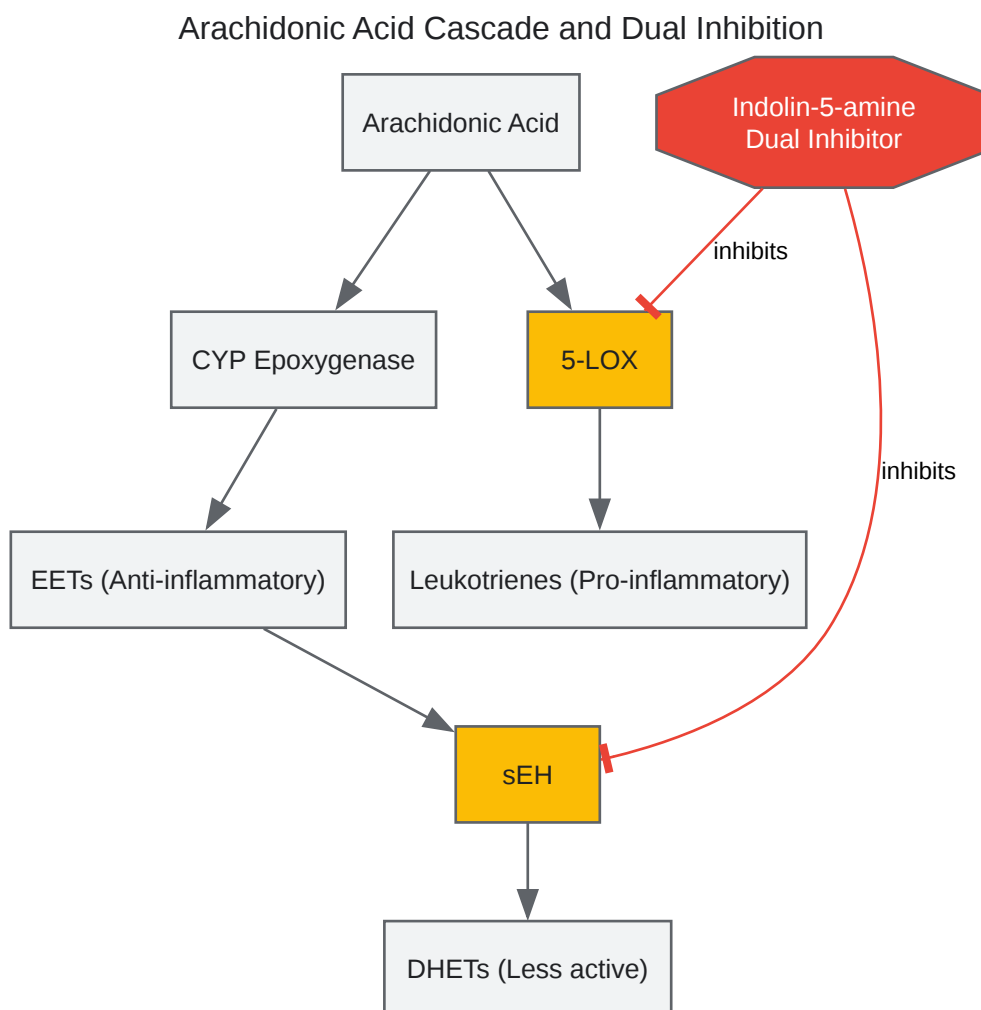
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RIPK1-mediated necroptosis pathway.



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LSD1-mediated epigenetic regulation.



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Arachidonic acid cascade.

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